![molecular formula C15H11N9O B2436916 2-苯基-N-[6-(1H-1,2,4-三唑-1-基)嘧啶-4-基]-2H-1,2,3-三唑-4-甲酰胺 CAS No. 1448051-14-6](/img/structure/B2436916.png)

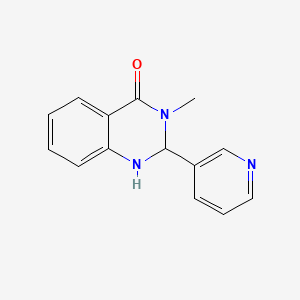

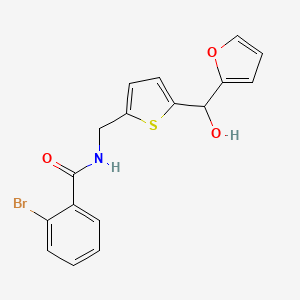

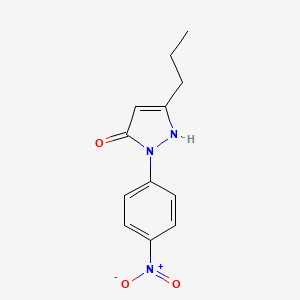

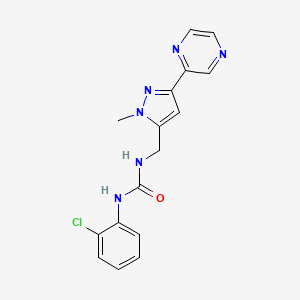

2-苯基-N-[6-(1H-1,2,4-三唑-1-基)嘧啶-4-基]-2H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

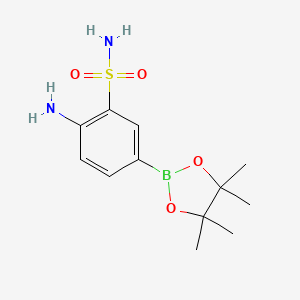

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several heterocyclic moieties, including a pyrimidine ring and two triazole rings .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of azides with alkynes, a process known as the copper-catalyzed click reaction . The specific synthesis process for this compound is not available in the retrieved data.科学研究应用

抗癌活性

该化合物在癌症研究领域展现出令人鼓舞的结果 . 研究发现,该化合物对MCF-7和HCT-116癌细胞系表现出强大的抑制活性 . 该化合物的一些杂化物显示出IC50值范围为15.6至23.9 µM,与参考药物阿霉素相比 . 值得注意的是,与阿霉素相比,这些化合物对正常细胞(RPE-1)表现出非常弱的细胞毒性作用 .

抑制细胞增殖

进一步的研究表明,该化合物可以通过诱导凋亡来抑制MCF-7癌细胞的增殖 . 这表明该化合物在开发治疗涉及细胞过度增殖的癌症的疗法方面具有潜在的应用价值。

合成新型衍生物

该化合物已用于合成新型1,2,4-三唑衍生物 . 这些衍生物对各种癌细胞系表现出有希望的细胞毒性活性 . 这些衍生物中的一些对HeLa细胞系表现出有希望的低于12 μM的细胞毒性活性 .

对正常细胞和癌细胞的选择性

大多数合成的化合物对正常细胞和细胞毒性癌细胞系表现出适当的选择性 . 这表明这些化合物在开发更有效、危害更小的抗癌药物方面具有潜力。

芳香化酶的潜在靶点

已经进行了分子对接研究,以了解这些衍生物在芳香化酶结合口袋中的结合模式和机制 . 这表明该化合物在开发靶向芳香化酶的药物方面具有潜在的应用价值。

氧化还原性质

合成了一种新的源于该化合物的3D配位聚合物,并对其进行了表征 . 通过固态电化学和光电化学数据阐明了该骨架的氧化还原性质 . 这表明该化合物在材料科学和电化学领域具有潜在的应用价值。

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth and proliferation of estrogen-dependent cancer cells .

Pharmacokinetics

This includes better absorption and distribution in the body, as well as improved pharmacological and toxicological properties .

Result of Action

The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is achieved by reducing the levels of estrogens, which are essential for the growth of certain types of cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s absorption and distribution . Additionally, genetic factors, such as variations in the aromatase gene, could potentially affect the compound’s efficacy .

属性

IUPAC Name |

2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMYYHCQCRJBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)

![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)